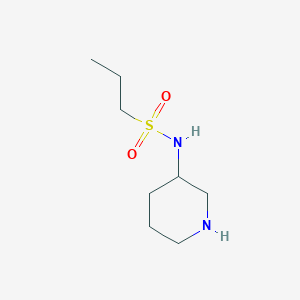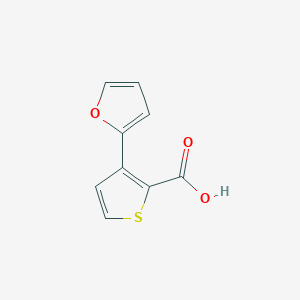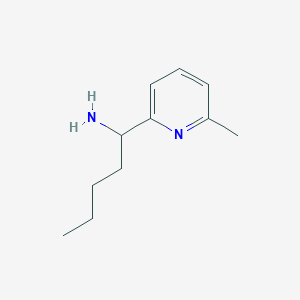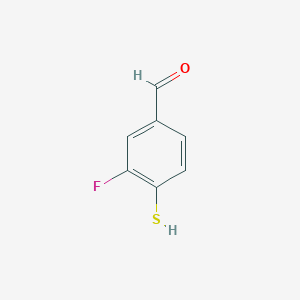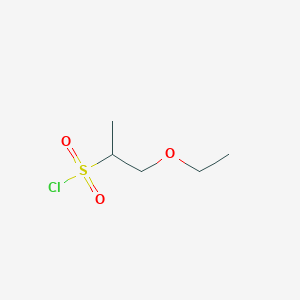
6-Cyclopropyl-N2-ethyl-N2-methyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N2-ethyl-N2-methyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C9H15N5. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N2-ethyl-N2-methyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields .
Industrial Production Methods
the general approach involves large-scale nucleophilic substitution reactions, optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N2-ethyl-N2-methyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can produce a variety of substituted triazines .
Scientific Research Applications
6-Cyclopropyl-N2-ethyl-N2-methyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N2-ethyl-N2-methyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in synthesizing fluorescent sensors for copper ions.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have diverse applications, including use as herbicides and polymer stabilizers.
Uniqueness
What sets 6-Cyclopropyl-N2-ethyl-N2-methyl-1,3,5-triazine-2,4-diamine apart is its unique substitution pattern, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C9H15N5 |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-cyclopropyl-2-N-ethyl-2-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H15N5/c1-3-14(2)9-12-7(6-4-5-6)11-8(10)13-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
FLDNPRROFPEGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC(=NC(=N1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
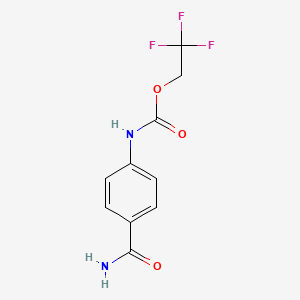
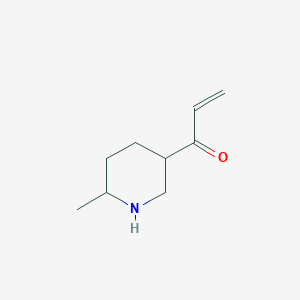
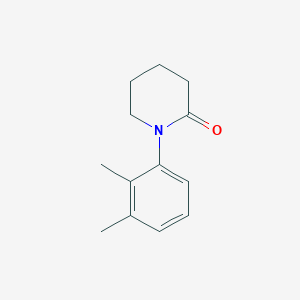
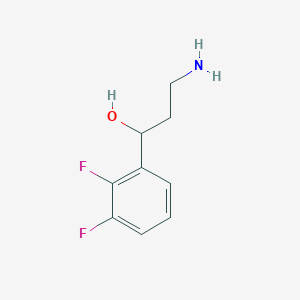
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)
